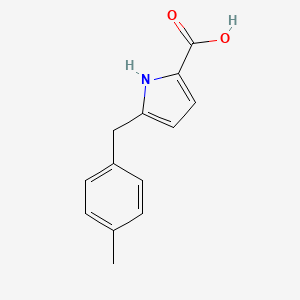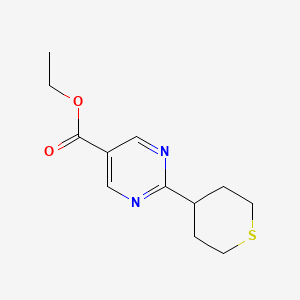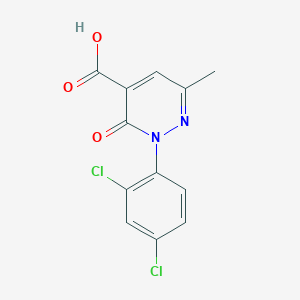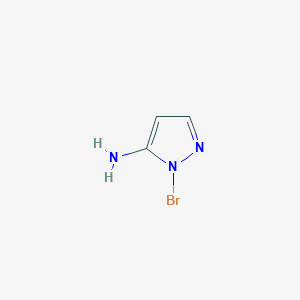
5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a 4-methylbenzyl group attached to the pyrrole ring at the 5-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methylbenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the pyrrole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: 4-Methylbenzyl alcohol, 4-Methylbenzoic acid.
Reduction: 5-(4-Methylbenzyl)-1H-pyrrole-2-methanol, 5-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the aromatic ring can participate in π-π interactions, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group on the benzyl ring.
5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid: Contains a chlorine atom instead of a methyl group.
5-(4-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid: Contains a methoxy group instead of a methyl group.
Uniqueness
5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-9-2-4-10(5-3-9)8-11-6-7-12(14-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
Clave InChI |
JWJYJGVMGHXPDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786700.png)



![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)

![(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B11786751.png)


![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)
